![molecular formula C13H15NO3 B12437221 Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B12437221.png)
Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate
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Overview
Description
Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazoles, including Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate, can be achieved through various methods. One common approach involves the cycloaddition of nitrile oxides with alkynes, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production of isoxazoles typically involves large-scale cycloaddition reactions under controlled conditions to ensure high yields and purity. The use of microwave-assisted synthesis has also been reported, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Synthetic Routes and Key Intermediate Reactions
The compound is typically synthesized via cycloaddition reactions involving nitrile oxides and alkynes. Metal catalysts such as copper(I) or ruthenium(II) are often employed to facilitate the formation of the isoxazole ring. Alternative metal-free methods include microwave-assisted reactions, where aryl aldehydes and hydroxylamine hydrochloride form oxime intermediates, which then react with alkynes under controlled conditions .
Example synthesis protocol :
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Step 1 : React aryl aldehyde with hydroxylamine hydrochloride to form oxime.
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Step 2 : Treat oxime with TsN(Cl)Na·3H₂O in tert-butyl alcohol to generate nitrile oxide.
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Step 3 : Perform 1,3-dipolar cycloaddition with alkyne under microwave irradiation .
Functional Group Transformations
The ester group at the 5-position and the tert-butyl substituent enable diverse derivatization:
Ester Hydrolysis and Derivatives
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Hydrolysis : The methyl ester undergoes saponification to yield the carboxylic acid derivative, which can further react with amines or alcohols.
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Ketonitrile Formation : Ethyl ester analogs (e.g., ethyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate) react with MeLi and CH₃CN to form ketonitriles, pivotal intermediates for hydrazone derivatives .
Reactivity of the tert-Butyl Group
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Nucleophilic Aromatic Substitution : Limited due to electron-withdrawing effects of the isoxazole ring.
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Radical Reactions : Stabilizes adjacent radicals, enabling functionalization under oxidative conditions .
Cycloaddition and Cross-Coupling Reactions
The isoxazole core participates in regioselective cycloadditions:
Catalytic and Solvent Effects
Reaction outcomes are highly sensitive to conditions:
Solvent Optimization
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Polar solvents (MeCN, DMF) : Favor cycloaddition and coupling reactions.
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Nonpolar solvents (toluene) : Improve yields in sterically hindered substitutions .
Catalyst Screening
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NaOAc : Effective for aryldiazonium coupling (yields: 14–81%) .
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18-Crown-6 : Enhances glycosyl olefinic ester formation in carbohydrate conjugates .
Stability and Side Reactions
Scientific Research Applications
Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or immune response . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate include other isoxazole derivatives, such as:
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
- 5-(tert-Butyl)isoxazole-3-carboxylic acid
- Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature may enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoisoxazole core with a tert-butyl group and a carboxylate ester functional group. This structure contributes to its interaction with various biological targets.
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
1. Anticancer Activity
- This compound has shown promising anticancer properties. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, leading to reduced cell viability at low micromolar concentrations (IC50 values ranging from 2.29 to 12.41 µM) .
2. Anti-inflammatory Activity
- Research suggests that derivatives of isoxazole, including this compound, exhibit anti-inflammatory effects by selectively inhibiting cyclooxygenase enzymes (COX). The compound's anti-inflammatory potential makes it a candidate for treating inflammatory diseases .
3. Antimicrobial Activity
- This compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy is notable against Staphylococcus aureus and Pseudomonas aeruginosa, with significant biofilm reduction capabilities .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Apoptosis Pathways : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.
- Biofilm Disruption : Its antimicrobial properties are partly due to its ability to disrupt biofilm formation in pathogenic bacteria.
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
Study | Cell Line | IC50 Value (µM) | Activity |
---|---|---|---|
Study A | MCF-7 | 2.29 | Anticancer |
Study B | HCT-116 | 9.71 | Anticancer |
Study C | S. aureus | - | Antimicrobial |
Study D | P. aeruginosa | - | Antimicrobial |
Properties
Molecular Formula |
C13H15NO3 |
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Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl 3-tert-butyl-1,2-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)11-9-7-8(12(15)16-4)5-6-10(9)17-14-11/h5-7H,1-4H3 |
InChI Key |
RZPARYBGVAGVQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC2=C1C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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